molecular formula C16H18N2O6 B2846277 4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid CAS No. 500149-16-6

4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid

Cat. No.: B2846277
CAS No.: 500149-16-6
M. Wt: 334.328
InChI Key: ZZPCEVXJWMOFJJ-UHFFFAOYSA-N
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Description

4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of a benzoic acid derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(2-carboxy-1-formyl-ethylcarbamoyl)-pyridin-3-yl]-benzoic Acid
  • 4-amino-5-chloro-2-methoxyl benzoic acid

Uniqueness

4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[5-(2-methoxyethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-9-12(15(21)24-8-7-23-2)13(18-16(22)17-9)10-3-5-11(6-4-10)14(19)20/h3-6,13H,7-8H2,1-2H3,(H,19,20)(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPCEVXJWMOFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(=O)O)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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